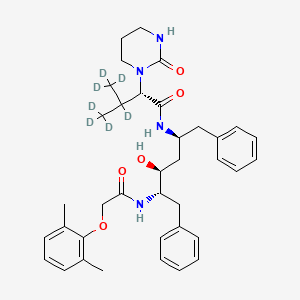

Lopinavir-d7

Description

BenchChem offers high-quality Lopinavir-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lopinavir-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H48N4O5 |

|---|---|

Molecular Weight |

635.8 g/mol |

IUPAC Name |

(2S)-3,4,4,4-tetradeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide |

InChI |

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34-/m0/s1/i1D3,2D3,25D |

InChI Key |

KJHKTHWMRKYKJE-JMONXNCVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O)C([2H])([2H])[2H] |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |

Origin of Product |

United States |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and properties of Lopinavir-d7, a deuterated analog of the HIV-1 protease inhibitor Lopinavir. This document is intended for use by researchers, scientists, and professionals in drug development who are utilizing Lopinavir-d7, primarily as an internal standard in pharmacokinetic and bioanalytical studies.

Chemical Structure and Properties

Lopinavir-d7 is a stable-isotope-labeled version of Lopinavir, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to Lopinavir but has a higher molecular weight. This mass difference allows for its use as an ideal internal standard in mass spectrometry-based analytical methods, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio (m/z).

While specific experimental data for Lopinavir-d7 is not extensively published, its physicochemical properties are expected to be nearly identical to those of Lopinavir, with the exception of its molecular weight. The deuteration is not expected to significantly alter properties such as solubility, pKa, or logP.

Table 1: Chemical Identifiers and Molecular Properties of Lopinavir and Lopinavir-d7

| Property | Lopinavir | Lopinavir-d7 (Predicted) |

| IUPAC Name | (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide[1] | Based on the structure of Lopinavir-d8, the deuterium atoms are likely located on the butanamide side chain. A possible IUPAC name is (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide-d7. |

| CAS Number | 192725-17-0[2][3] | Not available |

| Molecular Formula | C₃₇H₄₈N₄O₅[1][3] | C₃₇H₄₁D₇N₄O₅ |

| Molecular Weight | 628.80 g/mol [3][4] | Approx. 635.84 g/mol |

| Monoisotopic Mass | 628.36247064 Da[1] | Approx. 635.40518 Da |

Table 2: Physicochemical Properties of Lopinavir (as a proxy for Lopinavir-d7)

| Property | Value | Source |

| Melting Point | 124-127 °C | [5] |

| Solubility | Practically insoluble in water. Freely soluble in Methanol and Ethanol; soluble in Isopropanol. | [5] |

| XLogP3 | 5.9 | [1] |

| Protein Binding | 98-99% | [6][7] |

Pharmacological Properties and Mechanism of Action

Lopinavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle.[7] By binding to the active site of the protease, Lopinavir prevents the cleavage of the Gag-Pol polyprotein, which is a necessary step for the production of mature, infectious virions.[7] This results in the release of immature and non-infectious viral particles.[7] Lopinavir is typically co-administered with a low dose of Ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme that metabolizes Lopinavir.[7] This "boosting" of Lopinavir leads to higher plasma concentrations and a more sustained antiviral effect.

Experimental Protocols

Lopinavir-d7 is primarily used as an internal standard for the quantification of Lopinavir in biological matrices such as plasma or serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol for such an application.

Quantification of Lopinavir in Human Plasma using LC-MS/MS with Lopinavir-d7 as an Internal Standard

Objective: To determine the concentration of Lopinavir in human plasma samples.

Materials:

-

Human plasma samples

-

Lopinavir reference standard

-

Lopinavir-d7 internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of Lopinavir and Lopinavir-d7 in methanol.

-

Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Lopinavir.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation Method):

-

To 100 µL of plasma sample, standard, or QC, add 20 µL of the Lopinavir-d7 internal standard working solution.

-

Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 20% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Lopinavir: m/z 629.5 → 447.4 (quantifier), m/z 629.5 → 155.2 (qualifier)

-

Lopinavir-d7: m/z 636.5 → 454.4 (quantifier)

-

-

Optimize collision energies and other source parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for Lopinavir and Lopinavir-d7.

-

Calculate the peak area ratio of Lopinavir to Lopinavir-d7.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Lopinavir in the unknown samples and QCs from the calibration curve using a weighted linear regression.

-

References

- 1. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. scbt.com [scbt.com]

- 4. Lopinavir = 98 HPLC 192725-17-0 [sigmaaldrich.com]

- 5. extranet.who.int [extranet.who.int]

- 6. Lopinavir - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity of Lopinavir-d7, a deuterated analog of the established HIV-1 protease inhibitor, Lopinavir. This document details a feasible synthetic route, methods for assessing isotopic purity, and relevant biological context. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug metabolism.

Introduction

Lopinavir is a critical component of antiretroviral therapy, effectively inhibiting the HIV-1 protease, an enzyme essential for viral maturation and replication.[1][2] Deuterated analogs of pharmaceutical compounds, such as Lopinavir-d7, are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium atoms can alter the metabolic profile of a drug, often leading to a slower rate of metabolism and potentially improved pharmacokinetic properties. This "kinetic isotope effect" allows researchers to investigate metabolic pathways and can be leveraged to develop drugs with enhanced therapeutic profiles. Lopinavir-d8 is commercially available, with the deuterium labeling typically located on the valine-derived side chain.[1][3][4][5][6] This guide will focus on a synthesis targeting seven deuterium atoms on this moiety.

Synthetic Pathway

The synthesis of Lopinavir-d7 can be achieved by adapting established synthetic routes for Lopinavir, with the key modification being the use of a deuterated starting material. Specifically, L-valine-d8 is utilized to introduce the deuterium atoms into the side chain of the final molecule. The overall synthesis is a multi-step process involving the preparation of a deuterated valine derivative which is then coupled with the core aminodiol structure of Lopinavir.

A plausible synthetic approach, based on literature precedents for the synthesis of Lopinavir, is outlined below.[7]

Diagram of the Proposed Lopinavir-d7 Synthesis Workflow:

Caption: Proposed synthetic workflow for Lopinavir-d7.

Experimental Protocols

Synthesis of (2S)-3-methyl-d6-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic-3,4,4,4-d1 acid (Deuterated Side Chain)

This procedure is adapted from the synthesis of the non-deuterated valine-derived side chain.

-

N-protection of L-Valine-d8: L-Valine-d8 is reacted with a suitable protecting group, such as phenylchloroformate, in the presence of a base to yield the N-protected amino acid.

-

Cyclization: The protected L-Valine-d8 is then reacted with 3-chloropropylamine hydrochloride in the presence of a strong base like sodium hydroxide, followed by treatment with potassium tert-butoxide to facilitate the cyclization and formation of the tetrahydropyrimidinone ring structure.

Coupling of the Deuterated Side Chain with the Lopinavir Core

-

Activation of the Deuterated Side Chain: The carboxylic acid of the deuterated side chain is activated, for example, by conversion to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

-

Coupling Reaction: The activated deuterated side chain is then coupled with the core aminodiol of Lopinavir, (2S,3S,5S)-2-amino-5-(tert-butoxycarbonylamino)-1,6-diphenylhexan-3-ol, in the presence of a suitable base and solvent.

-

Deprotection and Final Acylation: The protecting group on the core is removed, and the resulting amine is acylated with 2,6-dimethylphenoxyacetyl chloride to yield Lopinavir-d7.

Purification

The final product, Lopinavir-d7, is purified using standard techniques such as column chromatography on silica gel followed by recrystallization to obtain the product with high chemical purity.

Isotopic Purity Assessment

The determination of isotopic purity is crucial for deuterated standards. The primary methods for this assessment are mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a highly sensitive technique for determining the level of deuterium incorporation.

Table 1: Expected Mass Spectrometry Data for Lopinavir and Lopinavir-d7

| Analyte | Molecular Formula | Expected [M+H]⁺ (m/z) | Key Fragment Ion (m/z) |

| Lopinavir | C₃₇H₄₈N₄O₅ | 629.37 | 447.26 |

| Lopinavir-d7 | C₃₇H₄₁D₇N₄O₅ | 636.41 | 454.30 |

Data for Lopinavir is based on published mass spectra.[8][9][10][11] The data for Lopinavir-d7 is predicted based on a +7 Da mass shift.

Experimental Protocol for Isotopic Purity by Mass Spectrometry:

-

Sample Preparation: A dilute solution of Lopinavir-d7 is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample is infused into the mass spectrometer, and the mass spectrum is acquired in the positive ion mode.

-

Data Analysis: The relative intensities of the ion peaks corresponding to the desired deuterated species (d7) and the lower and higher deuterated species (d0 to d6, d8, etc.) are measured to calculate the isotopic distribution and the overall isotopic purity. A commercially available Lopinavir-d8 standard has an isotopic purity of ≥99% for deuterated forms (d1-d8).[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the sites and extent of deuteration.

Experimental Protocol for Isotopic Purity by ¹H NMR:

-

Sample Preparation: A solution of Lopinavir-d7 is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Data Analysis: The spectrum of Lopinavir-d7 is compared to the spectrum of a non-deuterated Lopinavir standard. The absence or significant reduction in the intensity of the signals corresponding to the protons on the valine side chain confirms successful deuteration. The integration of any residual proton signals at the deuterated positions relative to a non-deuterated internal standard or a signal from a non-deuterated portion of the molecule can be used to quantify the isotopic purity.

Biological Context: Mechanism of Action

Lopinavir functions by inhibiting the HIV-1 protease, a key enzyme in the viral life cycle. This protease is responsible for cleaving newly synthesized viral polyproteins into their functional protein components. Inhibition of this enzyme prevents the maturation of the virus, rendering it non-infectious.

Diagram of the HIV Protease Inhibition Pathway:

Caption: Mechanism of HIV-1 protease inhibition by Lopinavir.

Conclusion

The synthesis of Lopinavir-d7 is a feasible process that leverages established synthetic routes for Lopinavir with the incorporation of a deuterated starting material. The isotopic purity of the final product can be reliably assessed using mass spectrometry and NMR spectroscopy. This deuterated analog serves as an indispensable tool for researchers in the field of drug development, enabling detailed investigations into the metabolism and pharmacokinetics of this important antiretroviral agent. The methodologies and data presented in this guide provide a solid foundation for the synthesis, characterization, and application of Lopinavir-d7 in a research setting.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lopinavir-D8 | CAS No- 1322625-54-6 | Simson Pharma Limited [simsonpharma.com]

- 5. Lopinavir-d8 - Immunomart [immunomart.org]

- 6. clearsynth.com [clearsynth.com]

- 7. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. European Journal of Translational and Clinical Medicine [ejtcm.gumed.edu.pl]

- 10. ijper.org [ijper.org]

- 11. Lopinavir | C37H48N4O5 | CID 92727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and analytical testing procedures for the deuterated active pharmaceutical ingredient (API), Lopinavir-d7. The information presented herein is essential for researchers and professionals engaged in drug development, formulation, and quality assurance to ensure the identity, purity, and overall quality of Lopinavir-d7.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for Lopinavir-d7. These specifications are crucial for verifying the quality and suitability of the material for research and development purposes.

| Test | Specification | Result | Method |

| Appearance | White to Off-White Solid | Conforms | Visual |

| Purity (by HPLC) | ≥ 98.0% | 99.5% | HPLC |

| Purity (by NMR) | ≥ 98.0% | Conforms | ¹H NMR |

| Isotopic Purity (d7) | ≥ 99% atom % D | 99.7% | Mass Spec. |

| Mass Spectrum | Conforms to structure | Conforms | ESI-MS |

| ¹H NMR Spectrum | Conforms to structure | Conforms | ¹H NMR |

| Melting Point | 124-127 °C | 125.5 °C | USP <741> |

| Solubility | Soluble in Methanol | Conforms | Visual |

| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |

| Loss on Drying | ≤ 1.0% | 0.3% | TGA |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are based on established pharmacopeial methods and published scientific literature.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the purity of Lopinavir-d7 and to detect and quantify any related substances.

Instrumentation:

-

HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Software for data acquisition and processing.

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (ACS grade)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and 0.1% Formic Acid in Water (v/v). The specific gradient will be optimized for the separation.

-

Standard Preparation: Accurately weigh and dissolve Lopinavir-d7 reference standard in the mobile phase to a known concentration.

-

Sample Preparation: Prepare the Lopinavir-d7 sample to be tested in the same manner as the standard.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 215 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight of Lopinavir-d7 and to determine its isotopic purity.

Instrumentation:

-

Mass spectrometer with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of Lopinavir-d7 in a suitable solvent (e.g., Methanol).

-

Infusion: Infuse the sample solution directly into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Analysis:

-

Identity: Compare the observed molecular ion peak with the theoretical mass of Lopinavir-d7.

-

Isotopic Purity: Analyze the isotopic distribution of the molecular ion peak to determine the percentage of deuterium incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of Lopinavir-d7.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of Lopinavir-d7 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Analysis: Compare the chemical shifts, splitting patterns, and integration of the observed signals with the expected spectrum for Lopinavir-d7 to confirm the structure.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the analysis of Lopinavir-d7.

Caption: Analytical Workflow for Lopinavir-d7.

Caption: Logic Diagram for HPLC Purity Determination.

Caption: Signaling Pathway for Identity Confirmation.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Lopinavir-d7 as an internal standard in the quantitative analysis of the antiretroviral drug Lopinavir, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like Lopinavir-d7 is critical for achieving accurate, precise, and reliable measurements of drug concentrations in complex biological matrices.

Core Concept: The Internal Standard in Bioanalysis

In quantitative analysis, particularly in drug development and clinical monitoring, variability can be introduced at multiple stages of the experimental workflow, from sample preparation to instrument response. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to all samples, including calibrators, quality controls, and unknown specimens, before sample processing.

The fundamental principle is that the IS experiences the same variations as the analyte during extraction, chromatography, and ionization. By calculating the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to more accurate and reproducible quantification.

Stable isotope-labeled internal standards, such as Lopinavir-d7, are considered the gold standard in LC-MS/MS-based bioanalysis. These are molecules where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D) for hydrogen). This substitution results in a compound that is chemically identical to the analyte but has a different molecular weight, allowing it to be distinguished by the mass spectrometer.

Mechanism of Action of Lopinavir-d7 as an Internal Standard

Lopinavir-d7, a deuterated isotopologue of Lopinavir, serves as an ideal internal standard for the quantification of Lopinavir for several key reasons that directly address potential sources of analytical variability:

-

Co-elution and Ionization Efficiency: Due to its chemical identity with Lopinavir, Lopinavir-d7 exhibits nearly identical behavior during liquid chromatography, resulting in co-elution. This ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time within the mass spectrometer's ion source. Matrix effects, which are the suppression or enhancement of ionization due to co-eluting endogenous components from the biological sample, are a significant source of error in LC-MS/MS. By having Lopinavir-d7 experience the same ionization modulation as Lopinavir, the ratio of their signals remains constant, thus correcting for this variability.

-

Extraction Recovery: During sample preparation, which often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte can be lost. Because Lopinavir-d7 has the same chemical properties as Lopinavir, it will be lost at a proportional rate. Therefore, the ratio of the analyte to the internal standard remains consistent, correcting for inconsistencies in extraction recovery between samples.

-

Instrumental Variability: Minor fluctuations in the performance of the LC-MS/MS system, such as injection volume precision and detector response, can affect the absolute signal intensity of the analyte. As Lopinavir-d7 is present in every sample, its signal will be affected in the same manner as Lopinavir, and the ratiometric measurement will compensate for this instrumental drift.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical experimental workflow for the quantification of Lopinavir in a biological matrix (e.g., plasma) using Lopinavir-d7 as an internal standard.

Caption: Experimental workflow for Lopinavir quantification using Lopinavir-d7.

Detailed Experimental Protocol: An Exemplary LC-MS/MS Method

The following protocol is a representative example for the simultaneous quantification of Lopinavir and Ritonavir in human plasma using deuterated internal standards, including a deuterated form of Lopinavir.

Materials and Reagents

-

Lopinavir reference standard

-

Lopinavir-d8 (or Lopinavir-d7) internal standard

-

Ritonavir reference standard

-

Ritonavir-d6 internal standard

-

HPLC-grade methanol and acetonitrile

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

-

Solid-Phase Extraction (SPE) cartridges

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lopinavir and Lopinavir-d8 by dissolving the accurately weighed compounds in HPLC-grade methanol.

-

Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v) to create calibration curve standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the Lopinavir-d8 stock solution to a fixed concentration.

Sample Preparation (Solid-Phase Extraction)

-

Conditioning: Condition the SPE cartridges with methanol followed by ultrapure water.

-

Sample Loading: To 50 µL of human plasma, add the internal standard working solution (containing Lopinavir-d8). Vortex the mixture.

-

Loading: Load the plasma mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove interferences.

-

Elution: Elute the analytes and the internal standard from the cartridge using an appropriate elution solvent (e.g., methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | Waters Acquity UPLC System or equivalent |

| Column | Hypurity Advance (50 x 4.6 mm, 5 µm) or equivalent C18 column |

| Mobile Phase A | 5 mM Ammonium Acetate in water |

| Mobile Phase B | Methanol |

| Gradient | Gradient elution may be employed for optimal separation. |

| Flow Rate | 0.800 mL/min (with a 50% flow split) |

| Column Temperature | 35°C |

| Injection Volume | 15 µL |

| Run Time | Approximately 2.5 minutes |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Quattro Premier XE) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Lopinavir: m/z 629.4 → 447.4[1]Lopinavir-d8: m/z 637.4 → 455.4 (example, specific to d8)Ritonavir: m/z 721.4 → 296.1[1] |

| Source/Compound Parameters | Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, cone gas flow, collision energy). |

Quantitative Data and Method Validation

The following tables summarize typical validation parameters for an LC-MS/MS method for Lopinavir quantification using a deuterated internal standard, demonstrating the performance and reliability of the assay.

Table 1: Calibration Curve and Sensitivity

| Parameter | Lopinavir |

| Linearity Range | 30 - 15,000 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 30 ng/mL[1] |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LQC | Low | < 15% | < 15% | 85 - 115% |

| MQC | Medium | < 15% | < 15% | 85 - 115% |

| HQC | High | < 15% | < 15% | 85 - 115% |

Note: Specific values are representative and based on typical FDA guidance for bioanalytical method validation.

Table 3: Recovery and Matrix Effect

| Parameter | Lopinavir |

| Extraction Recovery (%) | > 85% |

| Matrix Effect (%) | Within acceptable limits (typically 85-115%) |

Signaling Pathway of Lopinavir (Therapeutic Action)

While the primary focus of this guide is on the analytical application of Lopinavir-d7, it is important to understand the therapeutic mechanism of Lopinavir itself. Lopinavir is an HIV-1 protease inhibitor.[2] It prevents the viral protease enzyme from cleaving the Gag-Pol polyprotein, which is a crucial step in the maturation of new, infectious virions. By inhibiting this process, Lopinavir results in the production of immature, non-infectious viral particles.[3]

Caption: Mechanism of Lopinavir as an HIV protease inhibitor.

Conclusion

Lopinavir-d7 is an indispensable tool in the bioanalysis of Lopinavir, providing the necessary correction for various sources of analytical error. Its use in LC-MS/MS methods ensures the generation of high-quality, reliable data that is essential for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research. The detailed protocols and validation data presented in this guide underscore the robustness and accuracy achievable with the proper implementation of a stable isotope-labeled internal standard.

References

For researchers, scientists, and drug development professionals requiring Lopinavir-d7 for their studies, this technical guide provides a detailed overview of commercial suppliers, analytical methodologies, and the core mechanism of action. Lopinavir-d7, a deuterated analog of the HIV-1 protease inhibitor Lopinavir, serves as a valuable internal standard in pharmacokinetic and metabolic studies.

Commercial Availability of Lopinavir-d7

The following table summarizes the commercial availability of Lopinavir-d7 from various suppliers, intended for research purposes. It is crucial to request a certificate of analysis from the supplier to confirm the specific lot's purity and isotopic enrichment.

| Supplier | Catalog Number | Purity | Available Quantities | Additional Notes |

| MedChemExpress | HY-14588S1 | >98% | Custom | Quotation required for pricing and availability. Also offer Lopinavir and Lopinavir-d8.[1] |

| Cayman Chemical | 25284 | ≥99% deuterated forms (d1-d8) | 1 mg | While the direct link is for Lopinavir-d8, they are a potential source for custom synthesis of Lopinavir-d7.[2] |

| Alsachim | C-5370 | Isotopic Purity: >99% | 1 mg, 5 mg, 10 mg | A brand of Shimadzu, specializing in stable isotope-labeled compounds. |

| Toronto Research Chemicals | L699502 | Not specified | 1 mg, 5 mg, 10 mg | A well-known supplier of complex organic chemicals for research. |

Experimental Protocols: Quality Control and Analysis

Detailed analytical methods are essential for the accurate quantification and qualification of Lopinavir-d7 in research samples. The following protocols are based on established methods for Lopinavir and can be adapted for its deuterated analog.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of Lopinavir and its deuterated standards in biological matrices due to its high sensitivity and selectivity.[3][4]

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (a different deuterated Lopinavir, e.g., Lopinavir-d8, if quantifying Lopinavir-d7 as an analyte).

-

Vortex: Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Lopinavir: m/z 629.4 → 447.3

-

Lopinavir-d7: The precursor ion will be m/z 636.4. The product ion will likely be the same as the non-deuterated form (m/z 447.3) or a deuterated fragment, which should be determined experimentally.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of Lopinavir-d7.[5][6]

Sample Preparation:

-

Dissolve an accurately weighed amount of Lopinavir-d7 in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum to confirm the absence of proton signals at the positions where deuterium has been incorporated. The remaining proton signals should correspond to the Lopinavir structure.

¹³C NMR Analysis:

-

Acquire a ¹³C NMR spectrum. The carbon atoms attached to deuterium will show a characteristic splitting pattern (a triplet for -CD, a quintet for -CD2, and a septet for -CD3) and a significant reduction in signal intensity due to the absence of the Nuclear Overhauser Effect (NOE) from the attached deuterium.

Mass Spectrometry (for Isotopic Purity):

-

High-resolution mass spectrometry can be used to confirm the molecular weight of Lopinavir-d7 and to assess the isotopic distribution, ensuring a high percentage of the desired deuterated species.

Signaling Pathway of Lopinavir Action

Lopinavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the maturation of the virus. By blocking this enzyme, Lopinavir prevents the cleavage of the viral Gag-Pol polyprotein, resulting in the production of immature and non-infectious viral particles.[7][8]

The following diagram illustrates the mechanism of action of Lopinavir in inhibiting HIV-1 protease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocompare.com [biocompare.com]

- 3. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

- 5. Lopinavir/ritonavir, a new galenic oral formulation from commercial solid form, fine-tuned by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lopinavir/ritonavir, a new galenic oral formulation from commercial solid form, fine-tuned by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Lopinavir-d7. The information presented is critical for ensuring the integrity of the compound in research and development settings. While specific stability data for the deuterated form, Lopinavir-d7, is not extensively available in public literature, the data for Lopinavir is presented here as a close surrogate. The minor isotopic substitution is not expected to significantly impact the chemical stability of the molecule.

Recommended Storage and Stability

Proper storage of Lopinavir-d7 is essential to prevent degradation and ensure the accuracy of experimental results. The following tables summarize the recommended storage conditions and stability data based on studies of Lopinavir formulations.

Long-Term and Short-Term Storage

| Formulation Type | Long-Term Storage | Short-Term/In-Use Storage | Source |

| Solid Form (Powder) | 2-8°C | Room Temperature (≤25°C) for up to 2 months | [1] |

| Oral Solution | 2-8°C (Refrigerated) | Room Temperature for up to 42 days | [1] |

| Tablets | Room Temperature (20-25°C) | Excursions permitted to 15-30°C. Avoid high humidity. | [2] |

Stability Under Accelerated Conditions

| Formulation | Temperature | Duration | Observations | Source |

| Capsules | 35°C | 4 weeks | Maintained chemical stability. | [1] |

| Capsules | 45°C | 7 days | Capsules clumped, indicating physical instability. | [1] |

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Lopinavir has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Observation | Source |

| Acid Hydrolysis | 1 M HCl at 80°C for 90 min | Significant degradation | |

| Base Hydrolysis | 1 M NaOH at 80°C for 14 h | Significant degradation | |

| Oxidative | 30% H₂O₂ for 72 h | Stable | |

| Thermal | 60°C for 10 days | Stable | |

| Photolytic | UV light (352 nm) for 10 days | Stable |

Experimental Protocols

Detailed methodologies are essential for replicating stability studies and developing analytical methods. The following sections outline a typical experimental workflow for a stability-indicating HPLC method for Lopinavir.

Stability-Indicating HPLC Method

A common analytical technique for assessing the stability of Lopinavir is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Workflow for Stability-Indicating HPLC Method

Caption: Workflow for a typical stability-indicating HPLC analysis of Lopinavir-d7.

Chromatographic Conditions (Example):

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer) in varying proportions.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV spectrophotometry at a wavelength between 210 nm and 240 nm.

-

Temperature: Ambient.

Forced Degradation Protocol

-

Acid Degradation: A stock solution of Lopinavir-d7 is treated with 1 M hydrochloric acid and heated (e.g., at 80°C for 90 minutes). The solution is then cooled and neutralized with 1 M sodium hydroxide before dilution and HPLC analysis.

-

Alkaline Degradation: A stock solution is treated with 1 M sodium hydroxide and heated (e.g., at 80°C for 14 hours). The solution is then cooled and neutralized with 1 M hydrochloric acid prior to analysis.

-

Oxidative Degradation: A stock solution is treated with a solution of hydrogen peroxide (e.g., 30%) and kept at room temperature for a specified period (e.g., 72 hours) before analysis.

-

Thermal Degradation: A solid sample or solution of Lopinavir-d7 is exposed to elevated temperatures (e.g., 60°C) for an extended period (e.g., 10 days).

-

Photodegradation: A solution of Lopinavir-d7 is exposed to UV light (e.g., 352 nm) for a defined duration (e.g., 10 days).

Effects on Cellular Signaling Pathways

Beyond its primary role as an HIV protease inhibitor, Lopinavir has been observed to affect cellular signaling pathways, which may be relevant for researchers investigating its off-target effects.

AMPK/mTOR Pathway

Lopinavir has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) pathway. This can impact cellular processes such as protein synthesis and cell growth.

Caption: Lopinavir's effect on the AMPK/mTOR signaling pathway.

Endoplasmic Reticulum (ER) Stress

Studies have indicated that Lopinavir, particularly in combination with Ritonavir, can induce endoplasmic reticulum (ER) stress in certain cell types. This can lead to the activation of the unfolded protein response (UPR) and, in some cases, apoptosis.

Conclusion

Lopinavir-d7, as a stable isotope-labeled internal standard, is a valuable tool in pharmacokinetic and metabolic studies. Based on the available data for Lopinavir, it is a chemically stable compound under thermal, oxidative, and photolytic stress but is susceptible to degradation under strong acidic and basic conditions. For optimal stability, it is recommended to store Lopinavir-d7 in its solid form at 2-8°C for long-term storage. When in solution, refrigeration is also recommended. Researchers should be aware of its potential off-target effects on cellular signaling pathways such as AMPK/mTOR and ER stress, as these may be relevant in various experimental contexts. The provided experimental protocols can serve as a foundation for developing and validating in-house stability-indicating methods.

References

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving reliable and reproducible results. From fundamental principles to practical applications, this document provides a comprehensive overview for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope labeling in their analytical workflows.

The Core Principle: Why Deuterated Standards?

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to a sample to correct for variations during analysis.[1] While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are considered the gold standard.[2] This is because they are chemically and physically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[3]

The key difference lies in their mass. The incorporation of deuterium (²H), a stable isotope of hydrogen, results in a mass shift that allows the mass spectrometer to distinguish between the analyte and the internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, variations introduced during the analytical process can be effectively normalized, leading to significantly improved accuracy and precision.[4]

Synthesis of Deuterated Standards

The preparation of deuterated standards is a critical step that ensures their purity and isotopic enrichment. Various synthetic strategies are employed, often involving the introduction of deuterium atoms at positions that are not susceptible to back-exchange with hydrogen atoms from the solvent or during sample processing.[5]

One common approach is through hydrogen-deuterium exchange (HDX) reactions, where labile protons on a molecule are replaced with deuterium from a deuterated solvent, often catalyzed by an acid or base.[6] More complex molecules may require multi-step synthetic routes starting from deuterated precursors. For instance, the synthesis of deuterated Vitamin D metabolites has been achieved using deuterated A-ring synthons, which are then coupled with the remaining part of the molecule.[7]

The Impact on Data Quality: A Quantitative Comparison

The use of a deuterated internal standard can dramatically improve the precision of a quantitative assay. The following table summarizes the interpatient assay imprecision for the immunosuppressant drug sirolimus, comparing results obtained with a structural analog internal standard (desmethoxyrapamycin) versus a deuterium-labeled sirolimus internal standard (SIR-d3).

| Internal Standard Type | Analyte Concentration | Interpatient Assay Imprecision (CV %) |

| Structural Analog (DMR) | Low | 9.7% |

| High | 7.6% | |

| Deuterated (SIR-d3) | Low | 5.7% |

| High | 2.7% |

Data adapted from a study on the measurement of sirolimus by HPLC-ESI-MS/MS.[8]

As the data clearly indicates, the use of the deuterated internal standard resulted in a significant reduction in the coefficient of variation (CV), demonstrating a marked improvement in the precision of the measurements.

Experimental Protocols: A Step-by-Step Approach

The following sections provide detailed methodologies for common applications of deuterated standards in mass spectrometry.

General Bioanalytical Workflow for Small Molecules

This workflow outlines the typical steps involved in a quantitative bioanalysis study using a deuterated internal standard.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Detailed Protocol: Quantification of Vitamin D Metabolites in Human Serum

This protocol provides a specific example of the application of deuterated standards for the analysis of endogenous compounds.[7]

1. Sample Preparation:

-

To 100 µL of human serum, add 200 µL of a solution containing the deuterated internal standards (e.g., 25(OH)D₃-d₃).

-

Vortex the mixture.

-

Perform a supported liquid extraction (SLE) to separate the analytes from the matrix.

-

Evaporate the eluate to dryness.

2. Derivatization (if necessary):

-

Reconstitute the dried extract in a derivatizing agent to improve ionization efficiency. For Vitamin D metabolites, this can enhance their signal in the mass spectrometer.

-

Incubate the mixture as required by the derivatization protocol.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 column for reverse-phase separation.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the native analyte and the deuterated internal standard.

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of standards with known concentrations against their respective concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Advanced Applications: Signaling Pathways and Metabolic Flux

Deuterated standards are not limited to small molecule quantification. They are also invaluable tools in systems biology and metabolic research.

Quantifying Proteins in Signaling Pathways

Stable Isotope Dilution-Selected Reaction Monitoring (SID-SRM) mass spectrometry is a powerful technique for the absolute quantification of proteins, including those involved in complex signaling pathways.[9] In this approach, a known quantity of a stable isotope-labeled synthetic peptide, which corresponds to a unique tryptic peptide of the target protein, is added to the sample. This "heavy" peptide serves as an internal standard to accurately quantify the corresponding "light" endogenous peptide.

The diagram below illustrates key components of the innate immune response pathway that can be targeted for quantification using SID-SRM.

Caption: Key proteins in the innate immune signaling pathway targeted for quantification.

Metabolic Flux Analysis

Deuterated water (D₂O) can be used as a tracer to measure the dynamics of metabolic pathways, a field known as metabolic flux analysis.[10] By administering D₂O to an organism, the deuterium is incorporated into various metabolites as they are synthesized. By measuring the rate of deuterium incorporation into specific molecules using mass spectrometry, researchers can quantify the flux through metabolic pathways such as de novo lipogenesis (the synthesis of fatty acids).[11]

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry. Their ability to mimic the behavior of the analyte of interest throughout the analytical process provides a level of accuracy and precision that is difficult to achieve with other methods. From drug development and clinical diagnostics to fundamental biological research, the application of deuterated standards enables researchers to generate high-quality, reliable quantitative data, ultimately leading to a deeper understanding of complex biological systems.

References

- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 2. scispace.com [scispace.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. insights.allumiqs.com [insights.allumiqs.com]

- 8. learn.cellsignal.com [learn.cellsignal.com]

- 9. The Innate Immune Response | Cell Signaling Technology [cellsignal.com]

- 10. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Lopinavir-d7 as an internal standard in quantitative bioanalysis for HIV drug metabolism studies. Due to the limited availability of specific data for Lopinavir-d7, this guide leverages detailed information from validated methods using the closely related isotopologue, Lopinavir-d8, and established principles of drug metabolism and bioanalytical chemistry.

Introduction to Lopinavir and the Role of Deuterated Internal Standards

Lopinavir is a potent protease inhibitor used in combination with ritonavir (another protease inhibitor) for the treatment of Human Immunodeficiency Virus (HIV) infection. Ritonavir acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing lopinavir. This co-administration increases the bioavailability and plasma concentrations of lopinavir, thereby enhancing its antiviral efficacy.[1][2]

In drug metabolism and pharmacokinetic (DMPK) studies, accurate quantification of drug concentrations in biological matrices is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Lopinavir-d7, is essential for reliable and accurate quantification. A SIL-IS has a chemical structure nearly identical to the analyte but with a different mass, allowing it to be distinguished by the mass spectrometer. This similarity in physicochemical properties ensures that the internal standard behaves similarly to the analyte during sample preparation, chromatography, and ionization, thus compensating for variations in extraction recovery, matrix effects, and instrument response.

Lopinavir Metabolism

Lopinavir is extensively metabolized in the liver, primarily by the CYP3A4 isoenzyme. The metabolic pathways involve oxidation of the dimethylphenoxyacetyl group, hydroxylation of the valeramide moiety, and other oxidative transformations. Ritonavir's potent inhibition of CYP3A4 significantly slows down this metabolism, leading to higher and more sustained plasma concentrations of lopinavir.[1][2] Understanding these metabolic pathways is critical for predicting and managing drug-drug interactions.

Below is a simplified representation of the primary metabolic pathway of lopinavir.

Figure 1: Simplified metabolic pathway of Lopinavir, highlighting the role of CYP3A4 and its inhibition by Ritonavir.

Quantitative Analysis of Lopinavir using Lopinavir-d7

The following sections detail a representative experimental protocol for the quantification of lopinavir in human plasma using a deuterated internal standard. Disclaimer: This protocol is based on a validated method for Lopinavir-d8 and is provided as a comprehensive template. Researchers should perform their own method development and validation for Lopinavir-d7.

Experimental Workflow

The general workflow for the bioanalysis of lopinavir in plasma samples is depicted below.

Figure 2: General experimental workflow for the quantification of Lopinavir in plasma using Lopinavir-d7 and LC-MS/MS.

Detailed Experimental Protocol (Based on Lopinavir-d8 Method)

3.2.1. Materials and Reagents

-

Lopinavir reference standard

-

Lopinavir-d7 (or Lopinavir-d8) internal standard

-

HPLC-grade methanol and acetonitrile

-

Ammonium acetate

-

Human plasma (with appropriate anticoagulant)

-

Deionized water

3.2.2. Sample Preparation

-

Thaw plasma samples to room temperature.

-

To 50 µL of plasma in a microcentrifuge tube, add 20 µL of Lopinavir-d7 internal standard working solution (concentration to be optimized during method development, e.g., 20 µg/mL).

-

Vortex briefly to mix.

-

Add 200 µL of a precipitation solution (e.g., 5 mM ammonium acetate in methanol, 85:15 v/v).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

3.2.3. LC-MS/MS Conditions

| Parameter | Recommended Conditions (to be optimized) |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., Hy-purity Advance, 50 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 5 mM Ammonium Acetate in WaterB: Methanol |

| Gradient | Isocratic or gradient elution (e.g., 85% B) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100-200 ms |

Table 1: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Lopinavir | 629.4 | 447.4 |

| Lopinavir-d7 | 636.4 | 454.4 |

| Ritonavir | 721.4 | 296.1 |

Note: The m/z values for Lopinavir-d7 are hypothetical and need to be confirmed based on the actual deuteration pattern. The values provided are based on the addition of 7 daltons to the parent and a corresponding fragment.

Data Presentation

The following tables summarize typical quantitative data obtained from a validated LC-MS/MS method for lopinavir, based on a method using Lopinavir-d8. These values serve as a reference for what can be expected during method validation with Lopinavir-d7.

Table 2: Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Results (from Lopinavir-d8 method) |

| Linearity Range | r² ≥ 0.99 | 50 - 7000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 50.587 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% | < 6% |

| Inter-day Precision (%RSD) | ≤ 15% | < 8% |

| Accuracy (% Bias) | Within ±15% | -5% to +7% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV ≤ 15% | Within acceptable limits |

Table 3: Pharmacokinetic Parameters of Lopinavir (in combination with Ritonavir)

| Parameter | Value (Mean ± SD) or Range |

| Time to Maximum Concentration (Tmax) | 4.4 hours |

| Maximum Concentration (Cmax) | 9.8 ± 3.7 µg/mL |

| Area Under the Curve (AUC₀₋₁₂) | 92.6 ± 36.7 µg·h/mL |

| Elimination Half-life (t½) | 5-6 hours |

| Apparent Oral Clearance (CL/F) | 6-7 L/h |

Data compiled from various pharmacokinetic studies.

Conclusion

Lopinavir-d7 is a critical tool for the accurate and precise quantification of lopinavir in biological matrices, which is essential for conducting robust HIV drug metabolism and pharmacokinetic studies. While specific, detailed public data for Lopinavir-d7 is scarce, the principles of its use are well-established, and validated methods for the closely related Lopinavir-d8 provide a strong foundation for method development. By leveraging the information and protocols outlined in this guide, researchers can develop and validate reliable bioanalytical methods to support the advancement of HIV treatment and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the preliminary investigation of Lopinavir-d7 in plasma samples. Lopinavir-d7, a deuterated analog of the HIV-1 protease inhibitor Lopinavir, serves as a crucial internal standard for the accurate quantification of Lopinavir in biological matrices during pharmacokinetic and therapeutic drug monitoring studies.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visual workflows to facilitate a deeper understanding of the analytical processes.

Introduction to Lopinavir-d7

Lopinavir is a potent antiretroviral drug used in the treatment of HIV infection.[2][3][4] To ensure its therapeutic efficacy and safety, it is essential to monitor its concentration in patients' plasma. The use of a stable isotope-labeled internal standard, such as Lopinavir-d7, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Lopinavir-d7 possesses similar physicochemical properties to Lopinavir, ensuring comparable extraction recovery and ionization efficiency, which corrects for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of the analytical method.[1]

Experimental Protocols

The following sections detail the common methodologies employed for the analysis of Lopinavir in plasma using Lopinavir-d7 as an internal standard. These protocols are based on established and validated methods reported in the scientific literature.

Sample Preparation

The initial and critical step in the bioanalytical workflow is the extraction of the analyte and internal standard from the complex plasma matrix. The two primary techniques are protein precipitation and liquid-liquid extraction.

2.1.1. Protein Precipitation (PPT)

This method is rapid and straightforward.

-

Procedure:

-

To 100 µL of plasma sample, add 200 µL of a precipitating agent (e.g., cold acetonitrile or methanol).

-

Add a working solution of Lopinavir-d7 (internal standard).

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.

-

Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Collect the supernatant for LC-MS/MS analysis.

-

2.1.2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT, reducing matrix effects.

-

Procedure:

-

To 100 µL of plasma sample, add the Lopinavir-d7 internal standard.

-

Add a basifying agent (e.g., 100 µL of 0.1 M NaOH) to adjust the pH.

-

Add an extraction solvent (e.g., 1 mL of n-hexane-ethyl acetate (7:3, v/v) or ethyl acetate).[6][7]

-

Vortex the mixture vigorously for 5-10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

Chromatographic Separation

A robust chromatographic method is essential to separate Lopinavir and Lopinavir-d7 from endogenous plasma components.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 or C8 column is commonly used (e.g., Agilent ZORBAX Eclipse XDB-C18, Phenomenex Gemini C18).[6][7]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate is typical.[5][7]

-

Column Temperature: Maintained at a constant temperature, often around 40°C, to ensure reproducible retention times.[6]

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalytical assays.

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Lopinavir and Lopinavir-d7.[7]

-

Typical MRM Transitions:

-

Lopinavir: m/z 629.6 → 155.2[7]

-

Lopinavir-d7/d8: The precursor ion will be shifted by the number of deuterium atoms (e.g., m/z 637.6 for d8). The product ion may or may not be shifted depending on the fragmentation pattern.

-

Quantitative Data Summary

The following tables summarize the typical validation parameters for LC-MS/MS methods used to quantify Lopinavir in human plasma with Lopinavir-d7 as an internal standard.

Table 1: Linearity and Sensitivity of Lopinavir Quantification

| Parameter | Typical Range | Reference |

| Linearity Range | 10 - 10,000 ng/mL | [6] |

| Lower Limit of Quantification (LLOQ) | 10 - 62.5 ng/mL | [6][7] |

| Correlation Coefficient (r²) | > 0.99 | [10] |

Table 2: Accuracy and Precision of Lopinavir Quantification

| Parameter | Acceptance Criteria | Reference |

| Intra-day Precision (%CV) | < 15% | [7] |

| Inter-day Precision (%CV) | < 15% | [7] |

| Accuracy (%Bias) | Within ±15% | [8] |

Table 3: Recovery of Lopinavir

| Parameter | Typical Value | Reference |

| Absolute Recovery | > 75% | [7] |

Mandatory Visualizations

The following diagrams illustrate the key workflows in the preliminary investigation of Lopinavir-d7 in plasma samples.

Caption: Experimental workflow for Lopinavir-d7 analysis in plasma.

Caption: Logical flow of a bioanalytical study using Lopinavir-d7.

References

- 1. veeprho.com [veeprho.com]

- 2. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 4. Lopinavir | HIV Protease Inhibitors: R&D Systems [rndsystems.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of a cost-effective and sensitive bioanalytical HPLC-UV method for determination of lopinavir in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of total and unbound concentrations of lopinavir in plasma using liquid chromatography-tandem mass spectrometry and ultrafiltration methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iajpr.com [iajpr.com]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Lopinavir-d7 as an internal standard in preclinical pharmacokinetic (PK) screening of lopinavir. It details the underlying principles, experimental methodologies, and data interpretation, offering a valuable resource for scientists in the field of drug metabolism and pharmacokinetics (DMPK).

Introduction: The Role of Deuterated Internal Standards

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of an analyte in a biological matrix. The ideal IS co-elutes with the analyte and experiences similar extraction recovery, ionization efficiency, and matrix effects. Stable isotope-labeled (SIL) compounds, such as the deuterated analog Lopinavir-d7, are considered the gold standard for use as internal standards. Their near-identical physicochemical properties to the analyte ensure they effectively track and compensate for variations throughout the analytical process, leading to highly reliable pharmacokinetic data.

Lopinavir is an antiretroviral protease inhibitor used in the treatment of HIV-1 infection.[1] Its pharmacokinetic properties are of significant interest in drug development, and accurate measurement of its concentration in biological matrices is essential for preclinical studies.

Lopinavir's Mechanism of Action: Inhibition of HIV-1 Protease

Lopinavir exerts its antiviral effect by inhibiting the HIV-1 protease, a critical enzyme in the viral life cycle.[1] This enzyme is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins required for the assembly of new, infectious virions.[1][2] Lopinavir, a peptidomimetic inhibitor, binds to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[1]

Preclinical Pharmacokinetic Parameters of Lopinavir

Understanding the pharmacokinetic profile of lopinavir in preclinical species is fundamental for predicting its behavior in humans. The following table summarizes key pharmacokinetic parameters of lopinavir in several preclinical models. It is important to note that lopinavir is often co-administered with ritonavir, a potent inhibitor of cytochrome P450 3A4 (CYP3A4), to "boost" its plasma concentrations by reducing its metabolism.[3]

| Parameter | Rat | Dog | Monkey (Cynomolgus) | Human |

| Oral Bioavailability (%) | Low (species-dependent)[4] | Variable (1-111% for generics)[5] | 34%[6] | ~25% (unboosted)[1] |

| Plasma Protein Binding (%) | Species-dependent | Species-dependent | 86.7%[6] | >98%[1] |

| Apparent Oral Clearance (CL/F) | Data not readily available | Data not readily available | Data not readily available | 5.98 ± 5.75 L/hr[7] |

| Volume of Distribution (Vd/F) | Data not readily available | Data not readily available | Data not readily available | 16.9 L[1] |

| Elimination Half-life (t1/2) | Data not readily available | Data not readily available | 2.4 h[6] | 5-6 hours[8] |

Experimental Protocol: Bioanalytical Method for Lopinavir Quantification

This section outlines a typical LC-MS/MS method for the quantification of lopinavir in plasma, utilizing Lopinavir-d7 as the internal standard.

Materials and Reagents

-

Lopinavir (analytical standard)

-

Lopinavir-d7 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Water (deionized, 18 MΩ·cm)

-

Control plasma (from the preclinical species of interest)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of lopinavir and Lopinavir-d7 in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the lopinavir stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and QC samples. Prepare a working solution of Lopinavir-d7 in the same diluent.

-

Calibration Standards and QC Samples: Spike control plasma with the appropriate lopinavir working solutions to prepare a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting lopinavir from plasma samples.

Liquid Chromatography Conditions

The following table provides typical HPLC parameters for the separation of lopinavir and Lopinavir-d7.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analytes, then return to initial conditions for re-equilibration. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect and quantify lopinavir and Lopinavir-d7.

| Parameter | Lopinavir | Lopinavir-d7 |

| Precursor Ion (m/z) | 629.4 | 636.4 |

| Product Ion (m/z) | 447.3 | 454.3 |

| Collision Energy | Optimized for maximum signal | Optimized for maximum signal |

| Dwell Time | 100 ms | 100 ms |

Data Analysis and Interpretation

The peak area ratio of lopinavir to Lopinavir-d7 is used to construct the calibration curve. The concentration of lopinavir in the unknown samples is then determined by interpolating their peak area ratios from this curve. The use of Lopinavir-d7 corrects for variability in sample preparation and instrument response, ensuring the accuracy of the measured concentrations.

The resulting concentration-time data from the preclinical studies are then used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), clearance, volume of distribution, and half-life. These parameters provide a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of lopinavir in the preclinical model.

Conclusion

The use of Lopinavir-d7 as an internal standard in LC-MS/MS-based bioanalysis is a robust and reliable method for preclinical pharmacokinetic screening of lopinavir. Its stable isotope-labeled nature ensures high accuracy and precision in quantification, which is essential for making informed decisions in the drug development process. The detailed experimental protocol provided in this guide serves as a practical resource for researchers to implement this methodology in their laboratories. By understanding the principles of deuterated internal standards and following a well-defined analytical procedure, scientists can generate high-quality pharmacokinetic data to advance the development of new and improved therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Role of Gag in HIV Resistance to Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic interactions between the potential COVID-19 treatment drugs lopinavir/ritonavir and arbidol in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of ritonavir and lopinavir/ritonavir on the pharmacokinetics of a novel CCR5 antagonist, aplaviroc, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioavailability of generic ritonavir and lopinavir/ritonavir tablet products in a dog model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

Introduction

Lopinavir is a potent protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV) infection, often co-administered with Ritonavir to enhance its pharmacokinetic profile.[1][2] Therapeutic drug monitoring of Lopinavir is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of pharmaceuticals due to its high sensitivity, selectivity, and speed.[3] This application note describes the development and validation of a sensitive and robust LC-MS/MS method for the quantification of Lopinavir in human plasma, utilizing its deuterated stable isotope, Lopinavir-d7, as the internal standard (IS). The use of a stable isotope-labeled internal standard like Lopinavir-d7 is advantageous for correcting potential matrix effects and variations during sample processing and analysis, thereby improving the accuracy and precision of the method.[4]

Experimental

A detailed protocol for the LC-MS/MS method is provided below. The method was validated for linearity, accuracy, precision, selectivity, recovery, and stability in accordance with regulatory guidelines.

Experimental Protocol: Quantification of Lopinavir in Human Plasma by LC-MS/MS

1. Materials and Reagents

-

Lopinavir (Reference Standard)

-

Lopinavir-d7 (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Human Plasma (drug-free)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

3. Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of Lopinavir and Lopinavir-d7 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Lopinavir stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the Lopinavir-d7 stock solution with the same diluent to a final concentration of 100 ng/mL.

-

Calibration Curve Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

4. Sample Preparation

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Lopinavir-d7 internal standard working solution (100 ng/mL).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Inject a 5 µL aliquot into the LC-MS/MS system.

5. LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 20% B, ramp to 95% B over 3 min, hold for 1 min, return to 20% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Lopinavir: m/z 629.4 → 447.3; Lopinavir-d7: m/z 636.4 → 454.3 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Method Validation and Results

The developed LC-MS/MS method was validated to demonstrate its suitability for the quantitative analysis of Lopinavir in human plasma.

Linearity and Sensitivity